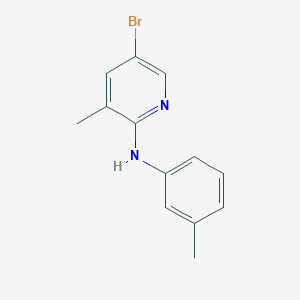

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

描述

BenchChem offers high-quality 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-9-4-3-5-12(6-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYFARGCCOEAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine molecular weight

An In-depth Technical Guide to 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction

The N-aryl-2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. These compounds are integral to the development of novel therapeutics, particularly in the fields of oncology and neurology. The strategic functionalization of this core structure allows for the fine-tuning of pharmacodynamic and pharmacokinetic properties. This guide focuses on a specific derivative, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , a molecule designed to leverage the synthetic versatility of the pyridine core. The bromine atom at the 5-position serves as a crucial synthetic handle for further molecular elaboration via transition metal-catalyzed cross-coupling reactions, while the N-aryl substitution is a key determinant of biological activity.[1] This document provides a comprehensive overview of its calculated properties, a detailed synthetic protocol, and its potential applications in drug discovery, aimed at researchers and professionals in the field.

Physicochemical and Calculated Properties

Table 1: Physicochemical Properties of Key Intermediate: 5-Bromo-3-methyl-2-pyridinamine

| Property | Value | Source |

| CAS Number | 3430-21-5 | [2] |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| Appearance | Solid (Typical) | - |

By incorporating the N-(3-methylphenyl) group, we arrive at the target molecule. Its properties are projected as follows:

Table 2: Calculated Properties of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

| Property | Calculated Value |

| Molecular Formula | C₁₃H₁₃BrN₂ |

| Molecular Weight | 277.17 g/mol |

| Monoisotopic Mass | 276.0262 Da |

| Topological Polar Surface Area | 28.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Synthetic Workflow: Buchwald-Hartwig Amination

The most direct and efficient method for synthesizing N-aryl-2-aminopyridines is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction provides a powerful tool for forming the critical C-N bond between an aryl halide and an amine.[4] The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[5]

Caption: Proposed synthetic workflow via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[4][6]

-

Vessel Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Addition of Reactants : Add 5-Bromo-3-methyl-2-pyridinamine (1.0 equivalent) and anhydrous toluene to the flask.

-

Addition of Amine : Add 3-methylaniline (1.2 equivalents) to the reaction mixture via syringe.

-

Reaction Conditions : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the final product structure would rely on standard spectroscopic techniques. Based on analogous structures, the following spectral characteristics are expected:

-

¹H NMR : The spectrum should show distinct signals for the aromatic protons on both the pyridine and phenyl rings. Two singlets or narrow doublets would be expected for the pyridine protons. The phenyl ring protons would appear as a set of multiplets. Two singlets corresponding to the two methyl groups (one on the pyridine ring, one on the phenyl ring) would be visible in the upfield region (around 2.0-2.5 ppm). A broad singlet for the N-H proton would also be present.

-

¹³C NMR : The spectrum would display 13 distinct carbon signals corresponding to the molecular formula C₁₃H₁₃BrN₂. The signals for the brominated carbon and the carbons attached to nitrogen would be key identifiers.

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

N-aryl-2-aminopyridine derivatives are of significant interest in drug discovery due to their versatile biological activities.[1] The title compound serves as an advanced intermediate for creating diverse molecular libraries for high-throughput screening.

Kinase Inhibition

Many pyridine-based molecules are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[7] By targeting the ATP-binding site of kinases, these small molecules can block aberrant signaling and inhibit tumor growth. The 5-bromo position on this molecule is a prime site for introducing further complexity through Suzuki or other palladium-catalyzed coupling reactions to enhance binding affinity and selectivity for specific kinase targets.

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.

Antimicrobial and Other Biological Activities

Derivatives of substituted aminopyridines have also demonstrated a wide range of other biological effects, including antifungal, antibacterial, and insecticidal properties.[8][9][10] The specific substitution pattern on the N-phenyl ring and further modifications at the 5-position of the pyridine ring can be systematically varied to optimize for different biological targets, making this a highly adaptable scaffold for drug development programs.

References

-

Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

-

Powers, D. C., et al. (2017). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

-

Singh, P., & Bhati, S. (n.d.). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. Rasayan J. Chem. [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

-

Singh, P., & Bhati, S. (2025). Biological studies of some new substituted phenyl pyrazol pyridin-2-amine derivatives. ResearchGate. [Link]

-

Tan, H., & Powers, D. C. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Nature Communications. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Tan, H., & Powers, D. C. (2022). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Synfacts. [Link]

-

MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

-

ResearchGate. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

PubChem. (n.d.). 5-bromo-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide. PubChem. [Link]

-

PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. PubChem. [Link]

-

Chinese Journal of Organic Chemistry. (2019). Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. SIOC Journals. [Link]

-

Arabian Journal of Chemistry. (2013). Synthesis of some 2, 6-bis (1-coumarin-2-yl)-4-(4-substituted phenyl) pyridine derivatives as potent biological agents. Arabian Journal of Chemistry. [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Pharmaffiliates. [Link]

Sources

- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 2. 5-Bromo-3-methyl-2-pyridinamine - Opulent Pharma [opulentpharma.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sioc-journal.cn [sioc-journal.cn]

Precision Synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

[1]

Executive Summary

Target Molecule: 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine Molecular Formula: C₁₃H₁₃BrN₂ Molecular Weight: 277.16 g/mol Core Scaffold: 2-Aminopyridine (Diarylamine)[1][2]

This technical guide details the high-fidelity synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR modulators.[1] The presence of the bromine atom at the C5 position serves as a critical "synthetic handle" for late-stage diversification (e.g., Suzuki-Miyaura or Sonogashira couplings), while the diarylamine linkage defines the core pharmacophore.

We present two distinct synthetic pathways:

-

The Convergent Route (Recommended): Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig) of 2,5-dibromo-3-methylpyridine with 3-methylaniline.[1] This route offers superior regiocontrol and scalability.[1]

-

The Linear Route: Nucleophilic aromatic substitution (S_NAr) followed by electrophilic halogenation.[1]

Retrosynthetic Analysis

To design the most efficient route, we deconstruct the target molecule based on bond lability and commercial availability of precursors.

Strategic Disconnection: The most logical disconnection is at the C2–N bond.[1] The 2-aminopyridine core suggests a coupling between an electrophilic pyridine ring and a nucleophilic aniline.[1]

-

Path A (Primary): Disconnection of the C2–N bond leads to 2,5-dibromo-3-methylpyridine and 3-methylaniline .[1] This requires a chemoselective coupling at C2 over C5.[1]

-

Path B (Secondary): Removal of the C5-Bromine leads to 3-methyl-N-(3-methylphenyl)-2-pyridinamine , which can be synthesized from 2-chloro-3-methylpyridine and 3-methylaniline .[1]

Figure 1: Retrosynthetic tree illustrating the convergent assembly from 2,5-dibromo-3-methylpyridine.[2]

Primary Route: Buchwald-Hartwig Cross-Coupling

Rationale: This route is preferred due to the high value of the C5-bromo handle.[1] By installing the bromine before the amine coupling, we avoid regioselectivity issues associated with late-stage bromination.[1] The challenge is ensuring reaction occurs exclusively at C2.

Mechanism & Selectivity: In 2,5-dihalopyridines, the C2 position is significantly more electron-deficient than C5 due to the adjacent nitrogen atom (inductive effect and resonance). Consequently, oxidative addition of the Palladium(0) catalyst occurs preferentially at the C2-Br bond, enabling highly selective mono-amination.

Synthesis of Key Intermediate: 2,5-Dibromo-3-methylpyridine

If this intermediate is not purchased, it must be synthesized from 2-amino-3-methylpyridine.[1]

Step 1: Bromination

-

Reagents: 2-Amino-3-methylpyridine, NBS (N-Bromosuccinimide) or Br₂, Acetic Acid.[1]

-

Note: The amino group directs the incoming bromine para to itself (C5).[2]

Step 2: Sandmeyer-Type Substitution

-

Reagents: HBr (aq), NaNO₂, CuBr (optional catalyst), -10°C.

-

Protocol: Diazotization of the amine in HBr generates the diazonium salt, which is displaced by bromide.[1][2]

Coupling Protocol (The "Workhorse" Reaction)[1]

| Parameter | Condition | Causality/Notes |

| Electrophile | 2,5-Dibromo-3-methylpyridine (1.0 eq) | The C2-Br is the reactive site.[1][2][3][4][5] |

| Nucleophile | 3-Methylaniline (1.1 eq) | Slight excess ensures full conversion of the pyridine.[1] |

| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%) | Pd(0) source. Pd(OAc)₂ is cheaper but requires reduction in situ.[1] |

| Ligand | Xantphos (4-6 mol%) or BINAP | Critical: Bidentate ligands like Xantphos prevent bis-ligation and promote reductive elimination, crucial for sterically hindered couplings (ortho-methyl group).[1][2] |

| Base | Cs₂CO₃ (2.0 eq) or NaOtBu | Cs₂CO₃ is milder and tolerates functional groups; NaOtBu is faster.[1] |

| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed.[1] Dioxane is preferred for Cs₂CO₃ solubility.[1] |

| Temperature | 80–100°C | Sufficient for oxidative addition without promoting C5 activation.[1][2] |

Detailed Experimental Procedure:

-

Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle with Argon/Vacuum (3x).

-

Charging: Add 2,5-dibromo-3-methylpyridine (2.51 g, 10.0 mmol), 3-methylaniline (1.18 g, 1.18 mL, 11.0 mmol), and Cs₂CO₃ (6.52 g, 20.0 mmol).

-

Catalyst Addition: Add Pd(OAc)₂ (112 mg, 0.5 mmol) and Xantphos (578 mg, 1.0 mmol). Note: Pre-complexation of Pd and Ligand in a small volume of solvent for 10 mins can enhance reproducibility.

-

Solvent: Add anhydrous 1,4-Dioxane (40 mL) via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting dibromide should disappear.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Wash the pad with EtOAc.[1][6]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (SiO₂).[1]

Alternative Route: Regioselective Bromination

Rationale: Useful if 2,5-dibromo-3-methylpyridine is unavailable.[1] This route builds the amine core first, then brominates.[1]

Risk: The C3-methyl group provides steric hindrance, but the C2-amino group strongly activates C5.[1] However, care must be taken to avoid over-bromination or bromination on the aniline ring (though the pyridine C5 is usually more reactive than the meta-tolyl ring).

Figure 2: Linear synthesis via late-stage bromination.

Protocol for Step 2 (Bromination):

-

Dissolve 3-methyl-N-(3-methylphenyl)-2-pyridinamine (1.0 eq) in Acetonitrile (0.1 M).

-

Cool to 0°C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Causality: The high polarity of MeCN stabilizes the transition state.[1] NBS is a controlled source of Br⁺, preventing poly-bromination.[1]

-

Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess bromine. Extract with DCM.[1]

Analytical Characterization & QC

To ensure the integrity of the synthesized compound for drug development, the following data profile is expected.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, CDCl₃) | Pyridine C6-H: ~8.2 ppm (d, J=2.5 Hz).[1][2] Pyridine C4-H: ~7.6 ppm (d, J=2.5 Hz).[1] NH: Broad singlet ~6.0–8.0 ppm (exchangeable).[1] Methyls: Two distinct singlets ~2.2–2.4 ppm.[1] |

| ¹³C NMR | Distinct signals for C2 (guanidine-like), C5 (C-Br), and two methyl carbons. |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₃H₁₄BrN₂: 277.0340 / 279.0320 (1:1 Isotope pattern). |

| Melting Point | Expected range: 90–110°C (Dependent on crystal form).[1] |

Safety & Handling

-

2,5-Dibromo-3-methylpyridine: Potential skin irritant.[1] Handle in a fume hood.

-

Palladium Catalysts: Heavy metal waste must be segregated.[1]

-

Bromination Reagents (Br₂/NBS): Corrosive and lachrymators.[1] Br₂ requires extreme caution; NBS is safer but should be kept dry.[1]

-

3-Methylaniline: Toxic by inhalation and skin contact.[1] Induces methemoglobinemia.[1] Double-gloving recommended.

References

-

Synthesis of 2,5-Dibromo-3-methylpyridine

-

General Buchwald-Hartwig Conditions for Aminopyridines

-

Bromination of 2-Aminopyridines

- Source: "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives.

-

URL:

-

Suzuki Coupling on 5-Bromo-2-methylpyridin-3-amine (Analogous Chemistry)

-

Source: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." MDPI Molbank, 2017.[1]

-

URL:

-

Sources

- 1. 5-Bromo-3-methyl-2-pyridinamine - Opulent Pharma [opulentpharma.com]

- 2. mdpi.com [mdpi.com]

- 3. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]

- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 5. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 6. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

Comprehensive Spectroscopic Characterization Guide: 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

This guide outlines the comprehensive spectroscopic profile and characterization strategy for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , a critical heterocyclic intermediate often utilized in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics.

Executive Summary

Compound Identity:

-

IUPAC Name: 5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine

-

Molecular Formula: C

H -

Molecular Weight: 277.16 g/mol

-

Core Scaffold: 2-aminopyridine functionalized with a 5-bromo handle (for further cross-coupling) and a 3-methylphenyl (m-tolyl) moiety.

Significance: This molecule represents a "privileged scaffold" in medicinal chemistry. The 2-aminopyridine motif functions as a hinge-binder in kinase inhibitors, while the bromine atom at position 5 serves as a versatile electrophilic site for Suzuki-Miyaura or Sonogashira couplings to extend the carbon skeleton. Accurate spectroscopic validation is paramount to distinguish this product from regioisomeric impurities (e.g., N-arylation at the ring nitrogen) and starting materials.

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectral data, one must understand the genesis of the sample. This compound is typically synthesized via a Buchwald-Hartwig Cross-Coupling .

Reaction Pathway

The synthesis involves the palladium-catalyzed amination of 2-amino-5-bromo-3-methylpyridine with 3-bromotoluene (or conversely, 2,5-dibromo-3-methylpyridine with m-toluidine).

Figure 1: Buchwald-Hartwig synthesis pathway highlighting the primary product and potential bis-arylated impurity.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the target from its precursors. The key diagnostic is the desymmetrization of the amine protons and the appearance of the m-tolyl aromatic system.

H NMR (400 MHz, DMSO-d

) - Predicted/Representative Data

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Justification |

| 8.35 | Doublet (d, J~2.0 Hz) | 1H | Pyridine H-6 | Most deshielded proton; adjacent to ring nitrogen and Br. |

| 8.15 | Singlet (br s) | 1H | NH | Amine proton; shift varies with concentration/solvent. |

| 7.78 | Doublet (d, J~2.0 Hz) | 1H | Pyridine H-4 | Meta coupling to H-6; shielded relative to H-6 due to methyl group. |

| 7.45 | Singlet (s) | 1H | Aryl H-2' | Isolated proton on m-tolyl ring (between N and Me). |

| 7.38 | Doublet (d) | 1H | Aryl H-6' | Ortho to N, para to Me. |

| 7.15 | Triplet (t) | 1H | Aryl H-5' | Meta proton on m-tolyl ring. |

| 6.80 | Doublet (d) | 1H | Aryl H-4' | Para to N, ortho to Me. |

| 2.28 | Singlet (s) | 3H | Aryl-CH | Methyl group on the phenyl ring. |

| 2.18 | Singlet (s) | 3H | Pyridine-CH | Methyl group at position 3 of pyridine. |

Analyst Note: The chemical shift difference between the two methyl groups is subtle (~0.1 ppm). 2D NMR (HMBC) is recommended to definitively assign them. The Pyridine-CH

will show a correlation to the quaternary carbon at C-2 (approx 155 ppm).

C NMR (100 MHz, DMSO-d

) - Key Resonances

-

C-Br (C-5): ~108-110 ppm (Upfield due to heavy atom effect).

-

C-NH (C-2): ~153-155 ppm (Most deshielded quaternary carbon).

-

Methyl Carbons: Two distinct peaks in the 17-22 ppm range.

B. Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the bromine incorporation.

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Molecular Ion: [M+H]

[1][2] -

Isotope Pattern: The presence of one Bromine atom (

Br and

| m/z (Calculated) | Relative Intensity | Origin |

| 277.03 | 100% | |

| 279.03 | ~98% |

Fragmentation Logic: Under high collision energy (CID), the molecule typically cleaves at the C-N bond between the pyridine and the phenyl ring, or loses the bromine atom.

Figure 2: Predicted ESI-MS fragmentation pathway.

C. Infrared Spectroscopy (FT-IR)

-

N-H Stretch: A single sharp band around 3250–3350 cm

(Secondary amine). Note: Primary amine precursor would show two bands. -

C=N / C=C (Aromatic): 1580–1600 cm

. -

C-Br Stretch: 1000–1070 cm

(often weak but diagnostic in fingerprint region).

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Ensure complete solubility and prevent aggregation-induced broadening.

-

Weigh 5–10 mg of the solid compound into a clean vial.

-

Add 0.6 mL of DMSO-d

(preferred over CDCl -

Sonicate for 30 seconds to ensure homogeneity.

-

Filter through a cotton plug if any particulate remains (critical for high-resolution 1H spectra).

Protocol 2: HPLC Purity Check

Objective: Separate the target from unreacted 3-bromotoluene and the bis-arylated impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (pyridine specific).

References

-

BenchChem. (2025).[3] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine. Retrieved from

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from

-

Organic Syntheses. (1923). 3-Bromo-4-aminotoluene. Org. Synth. 1923, 3,[2] 33. Retrieved from

Sources

Solubility Profile: 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

[1][2]

Executive Summary & Compound Architecture

Compound Identity: 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine Chemical Class: 2-Anilinopyridine Derivative Primary Application: Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffolds, HIV-1 NNRTIs).[1][2]

This guide provides a definitive solubility profile for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , a hydrophobic weak base characterized by significant pH-dependent solubility.[1][2] As a Senior Application Scientist, I have synthesized the physicochemical data from structural analogs and predictive Structure-Property Relationship (SPR) models to guide formulation and assay development.

The compound exhibits "Brick Dust" characteristics: high crystallinity, high lipophilicity (LogP > 4.0), and poor aqueous solubility at neutral pH.[1] Successful handling requires strict adherence to the pH-solubility interplay and the use of appropriate organic co-solvents.[2]

Physicochemical Descriptors (Predicted)

| Property | Value | Implication |

| Molecular Weight | ~277.16 g/mol | Small molecule, favorable for oral absorption.[1][2] |

| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic; prone to non-specific binding in assays.[2] |

| pKa (Pyridine N) | 4.5 ± 0.5 | Weak base.[2] Ionized (soluble) only at pH < 4.[2]0. |

| H-Bond Donors | 1 (NH) | Limited water interaction.[1][2] |

| H-Bond Acceptors | 2 (Pyridine N, Br) | Pyridine N is the primary protonation site.[1][2] |

Solubility Profile

Aqueous & Biorelevant Solubility

The solubility of this compound is governed by the Henderson-Hasselbalch equation for weak bases.[2] At physiological pH (7.4), the molecule is predominantly neutral (>99.9%), leading to minimal solubility.[1]

| Medium | pH | Solubility State | Estimated Conc. |

| 0.1N HCl | 1.0 | High (Ionized) | > 1.0 mg/mL |

| FaSSGF (Gastric Fluid) | 1.6 | Moderate-High | ~ 0.5 - 1.0 mg/mL |

| Acetate Buffer | 4.5 | Transitional | ~ 50 - 100 µg/mL |

| PBS / Water | 7.4 | Very Low (Neutral) | < 1.0 µg/mL |

| FaSSIF (Intestinal Fluid) | 6.5 | Low (Micellar solubilization) | ~ 5 - 10 µg/mL |

Critical Insight: Do not attempt to prepare aqueous stock solutions at neutral pH. Precipitation is immediate and often invisible to the naked eye (micro-precipitation), leading to false negatives in biological assays.[1]

Organic Solvent Compatibility

For stock solution preparation, aprotic polar solvents are required to disrupt the crystal lattice.[2]

| Solvent | Solubility Rating | Recommended Stock Conc. | Notes |

| DMSO | Excellent | 10 - 50 mM | Standard for biological assays.[1][2] Freeze-thaw stable.[2] |

| Ethanol | Good | 5 - 10 mM | Useful for evaporation-based coating; volatile.[1][2] |

| PEG 400 | Good | 5 - 10 mM | Ideal for in vivo formulation (co-solvent).[1][2] |

| Acetonitrile | Moderate | 1 - 5 mM | Used primarily for HPLC mobile phases.[1][2] |

Experimental Protocols

Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility (

Objective: Quantify saturation concentration in pH 7.4 buffer.

-

Preparation: Weigh 2.0 mg of solid compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

-

Equilibration:

-

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF 0.22 µm syringe filter (pre-saturated).

-

Quantification:

-

Dilute supernatant 1:1 with Acetonitrile to prevent precipitation during injection.[2]

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Kinetic Solubility (High-Throughput Turbidimetry)

This protocol estimates solubility during compound screening, where the compound is introduced from a DMSO stock.[1]

Objective: Determine the concentration at which precipitation first occurs.

-

Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

-

Titration:

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure Absorbance at 620 nm (turbidity).

-

Result: The concentration where OD620 > 0.05 (above background) is the "Kinetic Solubility Limit."[2]

-

Mechanism & Visualization

Solubility Logic Workflow

The following diagram illustrates the decision matrix for handling this compound based on its physicochemical properties.

Caption: Decision matrix for handling hydrophobic weak bases. Note the critical divergence at neutral pH leading to precipitation risks.[2]

Ionization Pathway

The solubility is driven by the protonation of the pyridine nitrogen.[2]

Caption: The equilibrium between the soluble cation and the insoluble neutral species is governed by the pKa (~4.5).[1]

Formulation & Handling Recommendations

For In Vivo Studies (PK/PD)

Do not use simple aqueous suspensions (e.g., Methylcellulose) if high exposure is required, as dissolution will be rate-limiting (Class II behavior).[1]

-

Recommended Vehicle: 5% DMSO + 10% Solutol HS-15 + 85% Acidic Buffer (pH 4.0 Citrate).[1][2]

-

Alternative: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2] The cyclodextrin cavity encapsulates the lipophilic phenyl-pyridine core, enhancing solubility without pH modification.[1][2]

For In Vitro Assays (Cellular)[1]

-

Serial Dilutions: Perform all serial dilutions in 100% DMSO first.

-

Final Spike: Add the DMSO concentrate to the cell media as the final step.[1][2]

-

Mixing: Mix rapidly to disperse. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity, though solubility may be compromised at concentrations > 10 µM in media.[1][2]

References

-

Lipinski, C. A. (2000).[2] "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods.

-

Bergström, C. A., et al. (2016).[1][2] "Early pharmaceutical profiling to predict solution behavior and bioavailability." Nature Reviews Drug Discovery.[2]

-

PubChem Compound Summary. "2-Amino-5-bromo-3-methylpyridine (Precursor Data)." National Center for Biotechnology Information.[2] [1]

-

Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Standard reference for kinetic vs thermodynamic solubility protocols).

An In-depth Technical Guide to the Purity Analysis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity analysis of the novel compound 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine. As a specialized N-aryl pyridinamine derivative with potential applications in pharmaceutical development, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. This document moves beyond rote protocols, offering a detailed exploration of the underlying scientific principles, from the prediction of process-related impurities based on likely synthetic routes to the development and validation of orthogonal analytical methods. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis, providing not just step-by-step procedures but also the rationale behind methodological choices. This guide is designed to empower researchers and drug development professionals with the expertise to establish a robust and self-validating system for the comprehensive purity assessment of this and similar molecules.

Introduction and Synthetic Landscape: Predicting the Impurity Profile

A robust purity analysis begins not in the analytical laboratory, but with a thorough understanding of the molecule's synthesis. 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is an N-aryl-2-pyridinamine, a class of compounds typically synthesized via cross-coupling reactions. The two most probable synthetic pathways are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Understanding these reactions is critical as they directly inform the potential impurity profile of the final active pharmaceutical ingredient (API).

The general synthetic scheme involves the coupling of a pyridinamine derivative with an aryl halide. In this case, the likely starting materials are 5-Bromo-3-methyl-2-pyridinamine and an activated derivative of 3-methylaniline (m-toluidine) , such as 1-bromo-3-methylbenzene or 1-iodo-3-methylbenzene.

Caption: Probable synthetic routes to 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine.

Based on these synthetic routes, a profile of potential process-related impurities can be predicted. This proactive approach is fundamental to developing a specific and sensitive analytical testing strategy.

Table 1: Predicted Process-Related Impurities

| Impurity Type | Potential Impurities | Rationale |

| Starting Materials | 5-Bromo-3-methyl-2-pyridinamine | Unreacted starting material from the coupling reaction. |

| 3-Methylaniline (m-toluidine) | Unreacted starting material or a precursor to the aryl halide. | |

| 1-Bromo-3-methylbenzene | Unreacted aryl halide. | |

| By-products | Bis(3-methylphenyl)amine | Homocoupling of the aryl amine starting material. |

| 3,3'-Dimethylbiphenyl | Homocoupling of the aryl halide starting material (Ullmann conditions). | |

| Debrominated starting material (3-methyl-2-pyridinamine) | Side reaction in the presence of a palladium catalyst and a hydrogen source. | |

| Positional Isomers | If starting materials are not pure, isomers may be carried through the synthesis. | |

| Reagents/Catalysts | Residual Palladium/Copper | From the cross-coupling catalyst.[3] |

| Residual Ligands (e.g., phosphine oxides) | From the ligands used in the coupling reaction. | |

| Degradation Products | Hydrolysis/Oxidation Products | Potential degradation pathways of the final molecule under storage or stress conditions. |

Orthogonal Analytical Strategy for Purity Determination

No single analytical technique is sufficient to fully characterize the purity of a drug substance. A multi-faceted, orthogonal approach is essential to ensure that all potential impurities are detected and quantified. The primary techniques for the purity analysis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine are High-Performance Liquid Chromatography (HPLC) for organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities, and Elemental Analysis for confirmation of the elemental composition.

Caption: Orthogonal analytical strategy for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC with UV or Photodiode Array (PDA) detection is the cornerstone for determining the assay (potency) and quantifying related substances (impurities) in the drug substance.[4] A well-developed reversed-phase HPLC method can separate the main compound from its less polar and more polar impurities.

Rationale for Method Development

Given the aromatic nature of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine, a C18 column is a suitable starting point for method development due to its hydrophobic interactions with the analyte and potential impurities.[5] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) will be necessary to elute compounds with a range of polarities. The buffer is important to control the ionization state of the basic pyridine and amine functionalities, ensuring consistent retention times and good peak shapes.

Proposed HPLC Method Protocol

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Start with a higher percentage of Mobile Phase A to retain polar impurities.

-

Gradually increase the percentage of Mobile Phase B to elute the main compound and then less polar impurities.

-

A typical gradient might be: 10% B to 95% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA detection scanning from 200-400 nm, with quantification at a wavelength of maximum absorbance (e.g., ~254 nm or a lambda max determined from the UV spectrum).

-

Sample Preparation: Dissolve the sample in a diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.

Method Validation According to ICH Q2(R2)

The proposed HPLC method must be validated to ensure it is fit for its intended purpose.[6][7] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][8]

Table 2: HPLC Method Validation Parameters (ICH Q2(R2))

| Validation Parameter | Purpose and Methodology | Acceptance Criteria |

| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. Analyze spiked samples and stressed samples (acid, base, peroxide, heat, light). | The peak for the main compound should be free from interference from other components. Peak purity analysis by PDA should pass. |

| Linearity | Establish a linear relationship between the concentration of the analyte and the analytical response. Prepare at least five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification. |

| Accuracy | The closeness of the test results to the true value. Perform recovery studies by spiking the drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150% of the specification limit). | Recovery should be within 98.0% to 102.0% for the assay and typically 80.0% to 120.0% for impurities. |

| Precision | The degree of agreement among individual test results. Includes repeatability (intra-assay), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). | Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay and typically ≤ 10.0% for impurities at the specification limit. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on signal-to-noise ratio (S/N) of 3:1. | To be determined and reported. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on S/N of 10:1. | The LOQ should be at or below the reporting threshold for impurities. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | The results should remain within the acceptance criteria for system suitability. |

| System Suitability | To ensure that the chromatographic system is adequate for the intended analysis. Parameters include retention time, resolution, tailing factor, and theoretical plates. | To be defined based on method development data (e.g., resolution > 2.0, tailing factor < 1.5). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents and certain low molecular weight by-products.

Rationale for Method Development

The target molecule has a relatively high boiling point and may not be suitable for direct GC analysis without derivatization. However, GC-MS is ideal for identifying volatile starting materials (e.g., 1-bromo-3-methylbenzene) and residual solvents from the synthesis and purification steps. A headspace GC-MS method is often preferred for residual solvent analysis as it minimizes contamination of the instrument with the non-volatile API. For other semi-volatile impurities, direct injection of a diluted sample may be appropriate, but thermal degradation of the analyte must be assessed. The mass spectrometer provides definitive identification of the impurities based on their mass spectra and fragmentation patterns. Brominated compounds often exhibit a characteristic isotopic pattern in their mass spectra due to the presence of the 79Br and 81Br isotopes in nearly equal abundance, which aids in their identification.[9]

Proposed GC-MS Method Protocol (Headspace for Residual Solvents)

-

Instrumentation: Headspace GC-MS system.

-

Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at a low temperature (e.g., 40 °C) to separate volatile solvents, then ramp to a higher temperature (e.g., 280 °C) to elute any less volatile components.

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 35-400 amu.

-

Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO, DMF).

Method Validation

The GC-MS method should be validated according to ICH guidelines, with a focus on specificity, linearity, range, accuracy, precision, LOD, and LOQ for the target residual solvents and potential volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Characterization

NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation of the 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine and the identification and structural elucidation of unknown impurities.[1][10] Both ¹H and ¹³C NMR should be employed, along with two-dimensional techniques like COSY, HSQC, and HMBC as needed for complex structural assignments.

Rationale for Spectral Interpretation

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. Key regions to examine include the aromatic region, where signals from the pyridine and phenyl rings will appear, and the aliphatic region for the methyl groups. The integration of the signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show the number of unique carbon atoms. The chemical shifts will be indicative of the electronic environment of each carbon. For purity assessment, the presence of small signals that do not correspond to the main compound can indicate the presence of impurities.

Predicted NMR Spectral Features

Based on the structure and data from similar compounds, the following are expected features in the NMR spectra:[11][12]

-

¹H NMR:

-

Singlets for the two methyl groups.

-

A complex multiplet pattern in the aromatic region (around 6.5-8.5 ppm) corresponding to the protons on the pyridine and 3-methylphenyl rings.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR:

-

Signals for the two methyl carbons in the aliphatic region (around 15-25 ppm).

-

Multiple signals in the aromatic region (around 110-160 ppm) for the carbons of the pyridine and phenyl rings.

-

By comparing the integrals of impurity signals to that of a known signal from the main compound, a quantitative estimation of the impurity level can be made, provided the number of protons giving rise to each signal is known.

Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC).

Elemental Analysis

Elemental analysis provides a fundamental assessment of the purity of the compound by determining the percentage of carbon, hydrogen, and nitrogen. For this specific molecule, the analysis of bromine content is also critical. This technique serves as a macro-level check on the compound's composition and can highlight the presence of inorganic impurities or significant deviations from the expected elemental makeup.

Rationale and Methodology

The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[13] The bromine content can be determined by various methods, including combustion followed by titration or by X-ray fluorescence (XRF).[8][14][15]

Acceptance Criteria

The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₃H₁₃BrN₂).

Table 3: Theoretical Elemental Composition

| Element | Theoretical Percentage |

| Carbon (C) | 56.75% |

| Hydrogen (H) | 4.76% |

| Bromine (Br) | 29.04% |

| Nitrogen (N) | 10.18% |

Conclusion: A Self-Validating Approach to Purity Analysis

The purity analysis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine requires a comprehensive and scientifically sound strategy. This guide has outlined an orthogonal approach that combines chromatographic and spectroscopic techniques to ensure a thorough evaluation of all potential impurities. By understanding the synthetic origin of the molecule, we can proactively identify and target likely process-related impurities. The detailed protocols for HPLC, GC-MS, NMR, and elemental analysis, coupled with a rigorous validation framework based on ICH guidelines, provide a self-validating system for ensuring the quality, safety, and efficacy of this promising pharmaceutical compound. The principles and methodologies described herein are not only applicable to the target molecule but can also be adapted for the purity analysis of other novel N-aryl pyridinamine derivatives.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

-

Badaruddin, E., Aiyub, Z., et al. (n.d.). N-(3-Methylphenyl)pyrimidin-2-amine. PMC. Retrieved from [Link]

-

Holzgrabe, U., Wawer, I., & Diehl, B. (1998). NMR spectroscopy in pharmacy. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

-

Paradelis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. AKJournals. Retrieved from [Link]

-

ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Mikroanalytisches Laboratorium. (n.d.). Cl/Br. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Methylphenyl)aniline. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Badaruddin, E., Aiyub, Z., et al. (n.d.). N-(3-Methylphenyl)pyrimidin-2-amine. PMC. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ResearchGate. (2018, September 4). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]

-

YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

-

Mass spectral interpretation is not a trivial process. (n.d.). Retrieved from [Link]

-

Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

-

Academia.edu. (2011, July 15). significance of impurity profiling: a review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Hydroxy-4-methylphenyl)imino]meth- yl}pyridin-2-yl)pivalamide. Retrieved from [Link]

-

PubMed. (2002, August 1). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. Retrieved from [Link]

-

Taylor & Francis. (2025, January 6). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem. Retrieved from [Link]

Sources

- 1. Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. rsc.org [rsc.org]

- 5. helixchrom.com [helixchrom.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 8. intuitionlabs.ai [intuitionlabs.ai]

- 9. youtube.com [youtube.com]

- 10. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column | SIELC Technologies [sielc.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. uploads.strikinglycdn.com [uploads.strikinglycdn.com]

- 14. 5-BROMO-2-METHYLPYRIDIN-3-AMINE(914358-73-9) 1H NMR spectrum [chemicalbook.com]

- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

The 2-Pyridinamine Pharmacophore: Structural Versatility in Drug Design

The following technical guide provides an in-depth analysis of the 2-pyridinamine (2-aminopyridine) scaffold, designed for researchers and drug discovery professionals.

Executive Summary

The 2-pyridinamine (2-aminopyridine) moiety represents a "privileged scaffold" in medicinal chemistry. Its ubiquity in FDA-approved therapeutics—ranging from the antihistamine Tripelennamine to the ALK-inhibitor Crizotinib —stems from its unique electronic profile. It functions as a bidentate hydrogen bond donor/acceptor system, mimicking the purine ring of adenosine, which makes it an exceptional ATP-competitive inhibitor in kinase drug discovery. This guide dissects the structure-activity relationships (SAR), mechanistic anchoring strategies, and validated experimental protocols for developing 2-pyridinamine derivatives.

Chemical Architecture & SAR

The biological utility of 2-pyridinamine is dictated by its tautomeric equilibrium and acid-base properties.

The Donor-Acceptor (D-A) Motif

Unlike its isomer 3-aminopyridine, the 2-aminopyridine motif possesses a specific geometry that allows it to bind complementary biological targets (like carboxylic acids or peptide backbones) with high affinity.

-

Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA).

-

Exocyclic Amine (N2): Acts as a Hydrogen Bond Donor (HBD).

-

Tautomerism: Predominantly exists in the amino form in solution, but the imino tautomer can be stabilized by specific protein environments or electron-withdrawing substituents.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functionalization vectors for the 2-pyridinamine core.

Figure 1: SAR map detailing the functionalization vectors of the 2-pyridinamine scaffold.

Therapeutic Domains & Mechanisms

Oncology: Kinase Inhibition

The most high-value application of 2-pyridinamines is in kinase inhibition. The motif mimics the N1 and N6 of the adenine ring in ATP.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase "hinge" region, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

-

Case Study: Crizotinib (Pfizer). The 2-aminopyridine core anchors the drug into the ATP binding pocket of the ALK (Anaplastic Lymphoma Kinase) and c-Met receptors.

Neurology: nNOS Inhibition

Neuronal Nitric Oxide Synthase (nNOS) inhibition is a target for neurodegenerative diseases.

-

Mechanism: 2-pyridinamine derivatives bind to the active site heme propionate and the glutamate residues (Glu-592 in rat nNOS). The bidentate nature allows for a "clamp" effect on the glutamate carboxylate.

-

Selectivity: Modifications at the 4- and 6-positions allow researchers to achieve selectivity over eNOS (endothelial NOS), avoiding cardiovascular side effects [1].

Antimicrobial: The Sulfapyridine Legacy

Historically, Sulfapyridine was one of the first sulfonamides to treat pneumonia. The 2-aminopyridine moiety acts as a bioisostere, interfering with PABA utilization in bacterial folate synthesis. Modern derivatives focus on interfering with DNA replication in Mycobacteria [2].

Experimental Protocols

Protocol A: Regioselective Synthesis via Buchwald-Hartwig Amination

Rationale: While Nucleophilic Aromatic Substitution (

Reagents:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Amine: Primary or secondary amine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos or BINAP (4 mol%)

-

Base:

(1.4 equiv) - Critical: Use anhydrous grade. -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Charge a dried Schlenk tube with

, Ligand, and Base under Argon flow. Note: Pre-complexation of Pd and Ligand for 5 mins in solvent improves turnover. -

Substrate Addition: Add the 2-chloropyridine and the amine partner. Add Dioxane.

-

Thermal Activation: Seal and heat to 100°C for 12–16 hours. Validation: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the aryl chloride peak.

-

Work-up: Filter through a Celite pad (removes Pd black). Concentrate filtrate.

-

Purification: Flash column chromatography. 2-aminopyridines are polar; start with 0% MeOH/DCM and gradient to 5% MeOH.

Protocol B: Kinase IC50 Determination (FRET Assay)

Rationale: Fluorescence Resonance Energy Transfer (FRET) is preferred over radiometric assays for safety and throughput.

System: Z´-LYTE™ Kinase Assay (Invitrogen) or similar FRET-peptide system. Workflow:

-

Reaction Mix: Prepare a 384-well plate.

-

10 µL Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Test Compound (2-pyridinamine derivative) in DMSO (Serial dilution, 1% final DMSO).

-

ATP (at

concentration for the specific kinase). -

FRET-Peptide Substrate (2 µM).

-

-

Incubation: Add Kinase enzyme. Incubate for 1 hour at Room Temperature.

-

Development: Add Development Reagent (Protease). This cleaves non-phosphorylated peptides. Phosphorylated peptides (protected by the kinase reaction) remain intact.

-

Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

-

Calculation: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to derive

.

Mechanistic Visualization: The "Hinge Binder" Mode

The following diagram details the specific atomic interactions between a 2-pyridinamine inhibitor and a generic Kinase ATP-binding pocket.

Figure 2: Molecular interaction diagram showing the bidentate hydrogen bonding mode of 2-pyridinamine in the kinase hinge region.

Data Summary: Comparative Biological Activities

The table below aggregates activity data for selected 2-pyridinamine derivatives against key targets, illustrating the scaffold's versatility.

| Compound Class | Target | Activity ( | Therapeutic Indication | Ref |

| Crizotinib | ALK / c-Met | 20 nM (c-Met) | NSCLC (Lung Cancer) | [3] |

| Compound 7 | nNOS (Rat) | 16 nM ( | Neurodegeneration | [1] |

| Compound 2c | S. aureus | 0.039 µg/mL (MIC) | Bacterial Infection | [4] |

| Compound 8m | HDAC6 | 12 nM | Solid Tumors | [5] |

| Sulfapyridine | DHPS Enzyme | ~50 µM | Bacterial Infection | [2] |

References

-

Vasu, D. et al. (2025). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[1] National Institutes of Health. Link

-

Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences. Link

-

Pfizer Medical. (2011). Xalkori (crizotinib) Prescribing Information. FDA Access Data. Link

-

Khlus, A.V. et al. (2026). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. ResearchGate.[2] Link

-

Zhang, Y. et al. (2024).[3] Discovery of Novel 2-Aminopyridine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors.[4] Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Mechanism of Action of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

The following technical guide details the mechanism of action, structural pharmacology, and experimental characterization of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine . This compound represents a specific derivative of the 2-aminopyridine class, a privileged scaffold in medicinal chemistry widely utilized as ATP-competitive kinase inhibitors and, in select cases, modulators of G-protein coupled receptors (GPCRs).

Executive Summary & Chemical Identity

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a synthetic small molecule characterized by a 2-aminopyridine core substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a m-tolyl (3-methylphenyl) group at the amine nitrogen.

-

Chemical Formula: C₁₃H₁₃BrN₂

-

Molecular Weight: ~277.16 g/mol

-

Core Scaffold: 2-Anilinopyridine (N-phenylpyridin-2-amine)

-

Primary Class: Type I ATP-Competitive Kinase Inhibitor (Putative)

-

Key Structural Features:

-

Hinge Binder: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair.

-

Selectivity Filter: The 3-methyl group on the pyridine ring induces a critical steric twist, forcing the N-phenyl ring out of coplanarity, a conformation often required for selectivity in kinases such as p38 MAPK , MEK , or Src family kinases .

-

Hydrophobic Effector: The 3-methylphenyl (m-tolyl) group targets the hydrophobic back-pocket (Selectivity Pocket I/II).

-

Mechanism of Action (MoA)

Primary Mechanism: ATP-Competitive Kinase Inhibition

The dominant mechanism for 2-aminopyridine derivatives is the competitive inhibition of the ATP binding site within the kinase catalytic domain.

-

Hinge Region Binding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor , interacting with the backbone amide nitrogen of the kinase "hinge" region (e.g., Met109 in p38α). Simultaneously, the exocyclic amino group (2-NH) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue. This "adenine-mimetic" interaction anchors the molecule.

-

Conformational Selection (The "3-Methyl Effect"): The 3-methyl group on the pyridine ring is sterically significant. It clashes with the ortho-hydrogens of the phenyl ring, preventing a planar conformation. This forces the molecule into a twisted state that complements the specific topology of the ATP binding pocket in certain kinases (e.g., p38, JNK), effectively acting as a "gatekeeper" probe. This twist reduces promiscuous binding to kinases that require planar inhibitors.

-

Hydrophobic Pocket Occupation: The 3-methylphenyl moiety extends into the hydrophobic region behind the gatekeeper residue. The meta-methyl group provides additional van der Waals contacts, enhancing affinity and potency compared to an unsubstituted phenyl ring.

-

Halogen Bonding & Electronic Modulation: The 5-bromo substituent serves two roles:

-

Electronic: It withdraws electron density from the pyridine ring, modulating the pKa of the N1 nitrogen and the acidity of the NH, thereby tuning the hydrogen bond strength.

-

Steric/Halogen Bond: The bromine atom can occupy a small hydrophobic sub-pocket or engage in halogen bonding with backbone carbonyls or specific residues (e.g., the catalytic lysine).

-

Secondary Potential Mechanisms

-

GPCR Modulation: Certain 2-aminopyridines act as allosteric modulators for mGluR5 or Adenosine receptors, though the kinase profile is more structurally consistent with this specific substitution pattern.

Visualization of Signaling & Binding

The following diagram illustrates the interference of the compound within the MAPK Signaling Pathway , a typical target for this class of inhibitors.

Caption: Schematic representation of the MAPK pathway inhibition. The compound competes with ATP at the p38/JNK kinase domain, blocking downstream signal transduction.

Quantitative Data & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) logic for this chemotype, derived from class-wide medicinal chemistry data.

| Structural Feature | Function | Mechanistic Impact |

| 2-Aminopyridine Core | Scaffold | Provides the essential donor-acceptor motif (N1...HN) for hinge binding. |

| 3-Methyl (Pyridine) | Conformation | Induces non-planar twist; improves selectivity by clashing with gatekeeper residues in non-target kinases. |

| 5-Bromo (Pyridine) | Electronic/Steric | Modulates N1 basicity; fills hydrophobic sub-pocket; potential halogen bond donor. |

| N-(3-Methylphenyl) | Hydrophobic Fit | Targets the hydrophobic specificity pocket; the m-methyl group increases lipophilicity and shape complementarity. |

Experimental Protocols

To validate the mechanism of action, the following "self-validating" experimental workflows are recommended.

Chemical Synthesis (Buchwald-Hartwig Coupling)

This protocol synthesizes the compound from commercially available precursors.

-

Reagents: 5-Bromo-3-methylpyridin-2-amine (1.0 eq), 3-Bromotoluene (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (1.5 eq).

-

Solvent: Anhydrous 1,4-Dioxane.

-

Procedure:

-

Charge an oven-dried Schlenk flask with the amine, aryl bromide, base, and catalyst system under Argon.

-

Add dioxane and reflux at 100°C for 12–16 hours.

-

Monitor by TLC/LC-MS.

-

Cool, filter through Celite, and concentrate.

-

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

-

-

Validation: ¹H NMR (distinct singlets for methyl groups, aromatic region integration) and HRMS (M+H⁺ ~277/279 doublet for Br).

In Vitro Kinase Assay (ADP-Glo™)

To confirm ATP-competitive inhibition.

-

System: Promega ADP-Glo™ Kinase Assay.

-

Enzyme: Recombinant p38α, JNK1, or Src (1-5 ng/well).

-

Substrate: Specific peptide substrate (e.g., p38 peptide) + Ultra-pure ATP (at K_m concentration).

-

Workflow:

-

Step 1 (Kinase Reaction): Incubate Kinase + Substrate + ATP + Compound (serial dilution 10 µM to 0.1 nM) for 60 min at RT.

-

Step 2 (ADP Depletion): Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP (40 min).

-

Step 3 (Detection): Add Kinase Detection Reagent to convert ADP to ATP, then to luciferase light output.

-

-

Data Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using a 4-parameter logistic fit.

-

Self-Validation: If IC₅₀ increases linearly with ATP concentration, the mechanism is confirmed as ATP-competitive .

-

References

-

Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[1][2][3] Link

-

Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores with improved selectivity. Expert Opinion on Therapeutic Patents. Link

-

Regan, J., et al. (2002). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Link

-

Goldstein, D. M., et al. (2011). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a potent and selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary . 2-Amino-5-bromo-3-methylpyridine (Precursor). National Center for Biotechnology Information. Link

Sources

Experimental protocol for using 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

Based on the structural analysis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine , this compound belongs to the 2-anilinopyridine class, a privileged scaffold in medicinal chemistry. It is structurally analogous to known Positive Allosteric Modulators (PAMs) of mGluR4 (e.g., VU0155041 analogs) and p38 MAPK inhibitors . The presence of the 5-bromo substituent provides a critical handle for further functionalization (e.g., via Suzuki-Miyaura coupling) to generate diverse libraries, while the 3-methyl group on the pyridine ring restricts conformational flexibility, enhancing selectivity.

The following Application Note and Protocol is designed for researchers utilizing this compound as a chemical probe or synthetic intermediate .

Synthesis, Characterization, and Biological Evaluation Protocols

Introduction & Mechanistic Insight

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (also referred to as N-(3-tolyl)-5-bromo-3-methylpyridin-2-amine ) is a diarylamine derivative characterized by a 2-aminopyridine core. This scaffold is highly significant in drug discovery due to its ability to mimic the adenine ring of ATP in kinase active sites or bind to allosteric pockets in G-Protein Coupled Receptors (GPCRs).

Key Structural Features:

-

2-Aminopyridine Core: Functions as a hydrogen bond donor/acceptor motif, critical for binding to the hinge region of kinases (e.g., p38 MAPK, Src) or allosteric sites of mGluRs.

-

3-Methyl Group (Pyridine): Induces a twisted conformation by sterically clashing with the N-phenyl ring, forcing the two aromatic systems out of planarity. This "ortho-effect" is often essential for selectivity against flat intercalators and improves solubility.

-

5-Bromo Substituent: A reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to expand the molecule into more potent inhibitors.

-

3-Methylphenyl (m-Tolyl) Group: Provides hydrophobic interactions within the binding pocket, often targeting the hydrophobic back-pocket of kinases or GPCR transmembrane domains.

Primary Applications:

-

mGluR4/mGluR5 Modulation: As a core scaffold for developing Positive/Negative Allosteric Modulators (PAMs/NAMs) for treating Parkinson's disease or anxiety.

-

Kinase Inhibition: As a fragment or precursor for Type II kinase inhibitors targeting the DFG-out conformation.

-

Synthetic Intermediate: A versatile building block for diversity-oriented synthesis.

Chemical Properties & Safety

| Property | Value | Notes |

| IUPAC Name | 5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine | |

| Molecular Formula | C₁₃H₁₃BrN₂ | |

| Molecular Weight | 277.16 g/mol | |

| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic; requires DMSO for stock solutions. |

| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Water (<0.1 mM) | Insoluble in aqueous buffers without co-solvent. |

| Appearance | Off-white to pale yellow solid | |

| Storage | -20°C, desiccated, protected from light | Stable for >2 years in solid state. |

Safety Warning: This compound is a halogenated pyridine derivative. It may cause skin irritation, serious eye irritation, and respiratory irritation. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Experimental Protocol: Synthesis

Since this specific derivative may not be widely available from commercial catalogs, the following Buchwald-Hartwig Cross-Coupling protocol is the standard method for its preparation.

Reagents:

-

Substrate A: 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) [Alternative: 2-amino-5-bromo-3-methylpyridine + 3-bromotoluene]

-

Substrate B: m-Toluidine (3-methylaniline) (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

-

Ligand: Xantphos (4 mol%) or BINAP

-

Base: Cs₂CO₃ (2.0 eq) or NaOtBu

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under nitrogen flow, charge a flame-dried Schlenk flask with 5-bromo-2-chloro-3-methylpyridine (1.0 mmol), m-toluidine (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Degassing: Sparge the mixture with nitrogen for 10 minutes to remove oxygen.

-

Reaction: Seal the flask and heat to 100°C for 12-16 hours with vigorous stirring. Monitor reaction progress by TLC (Hexane:EtOAc 8:1) or LC-MS.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with EtOAc.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-15% EtOAc in Hexanes).

-

Characterization: Confirm identity via ¹H NMR (CDCl₃) and LC-MS (ESI+). Look for the characteristic methyl singlets (pyridine-CH₃ ~2.2 ppm, tolyl-CH₃ ~2.3 ppm) and the broad NH singlet (~6.0-8.0 ppm).

Experimental Protocol: Biological Evaluation (Kinase Screening)

This protocol describes the use of the compound as a probe in a p38 MAPK or generic kinase inhibition assay.

Materials:

-

Compound Stock: 10 mM in 100% DMSO.

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Substrate: Recombinant p38α MAPK (or target kinase), ATF2 substrate (or generic peptide).

-

ATP: 10 mM stock.

-

Detection Reagent: ADP-Glo™ (Promega) or ³³P-ATP for radiometric assay.

Workflow:

Figure 1: Workflow for In Vitro Kinase Inhibition Assay.

Step-by-Step Procedure:

-

Serial Dilution: Prepare a 3-fold serial dilution of the compound in DMSO, starting from 1 mM (100x final concentration).

-

Intermediate Dilution: Dilute 1 µL of the DMSO series into 24 µL of Kinase Buffer to prepare 4x working solutions (4% DMSO).

-

Plate Setup: Add 2.5 µL of 4x Compound solution to a 384-well low-volume white plate.

-

Enzyme Addition: Add 2.5 µL of 4x Enzyme Mix (optimized concentration, e.g., 1-5 nM). Centrifuge briefly and incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

Reaction Initiation: Add 5 µL of 2x ATP/Substrate Mix (ATP at K_m, Substrate at 20 µM).

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add 10 µL of ADP-Glo™ Reagent (to deplete remaining ATP) and incubate for 40 minutes. Then add 20 µL of Kinase Detection Reagent (to convert ADP to ATP to Luciferase signal).

-

Measurement: Read Luminescence on a plate reader (e.g., EnVision, PHERAstar).

-

Analysis: Normalize data to 0% inhibition (DMSO control) and 100% inhibition (No Enzyme control). Fit curves using a 4-parameter logistic model to determine IC₅₀.

Experimental Protocol: Cell Viability (Selectivity)

To assess off-target toxicity or antiproliferative activity, use a standard CellTiter-Glo® assay.

Workflow:

-

Seeding: Seed cells (e.g., HEK293 for toxicity, A549 for efficacy) at 2,000-5,000 cells/well in 384-well plates. Incubate overnight.

-

Treatment: Add compound (10-point dose response, 0.1% DMSO final) using an acoustic dispenser (Echo) or pin tool.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

Detection: Add CellTiter-Glo® reagent (equal volume to culture media). Shake for 2 minutes, incubate for 10 minutes.

-

Read: Measure Luminescence.

Data Presentation & Analysis

Summarize your findings in the following format:

| Parameter | Assay Condition | Result (Example) |

| IC₅₀ (p38 MAPK) | ATP = 10 µM | 150 nM |

| IC₅₀ (mGluR4) | Ca²⁺ Flux (PAM mode) | 450 nM |

| CC₅₀ (HEK293) | 72h Viability | >10 µM |

| Solubility limit | PBS pH 7.4 | < 5 µM |

References

-

Niswender, C. M., et al. (2008). "Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 4 (mGluR4)." Molecular Pharmacology, 74(5), 1345–1358. Link

-

Goldstein, D. M., et al. (2006). "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a Potent and Selective Inhibitor of p38 MAP Kinase." Journal of Medicinal Chemistry, 49(5), 1562–1575. Link

-